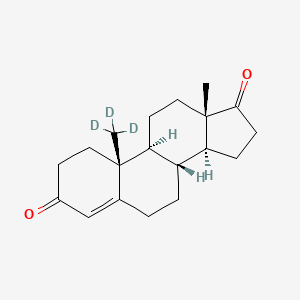

4-Androstene-3,17-dione-19-d3

Description

Rationale and Principles of Stable Isotope Labeling in Biological Systems

Stable isotope labeling is a technique that introduces atoms with a different number of neutrons than their more common counterparts into molecules to track their journey and transformations within a biological system. ontosight.ai The most frequently used stable isotopes in this context are deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). fiveable.me The fundamental principle behind this method lies in the fact that these heavier isotopes are chemically identical to their lighter, naturally abundant forms. ontosight.ainumberanalytics.com This chemical similarity ensures that the labeled molecules behave almost identically to their unlabeled counterparts in biological processes, thus not significantly perturbing the system under investigation. ontosight.ai

The key advantage of using stable isotopes is their distinguishability based on mass. ontosight.ai Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily differentiate between the labeled and unlabeled molecules due to their mass difference. ontosight.ainumberanalytics.com This allows researchers to precisely track the metabolic fate of a labeled compound, quantify metabolic fluxes, and elucidate complex biochemical pathways. numberanalytics.com For instance, by introducing a deuterated precursor into a system, scientists can follow the appearance of the deuterium label in downstream metabolites, providing direct evidence of a metabolic conversion. This approach is instrumental in fields like metabolomics, proteomics, and pharmacokinetic studies. ontosight.ai

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This seemingly subtle change can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of this bond is slowed down. juniperpublishers.comnih.gov This effect can be harnessed to investigate reaction mechanisms and can sometimes lead to "metabolic switching," where the body metabolizes the deuterated compound through alternative pathways. osti.govresearchgate.net

Historical Context of Deuterated Steroids in Metabolic Pathway Elucidation

The application of stable isotopes in biological research has a history dating back to the 1930s. numberanalytics.com The use of deuterated steroids, specifically, has been crucial in understanding the complex pathways of steroid hormone metabolism. Early studies laid the groundwork for using these labeled compounds as tracers to follow the biotransformation of steroids in the body.

The development of gas chromatography-mass spectrometry (GC-MS) significantly advanced the utility of deuterated steroids in research. nih.gov This powerful analytical technique allowed for the sensitive and specific detection and quantification of both the endogenous (unlabeled) and exogenously administered (labeled) steroids in biological samples like plasma and serum. nih.govnih.gov This capability was instrumental in measuring key pharmacokinetic parameters, such as the plasma clearance rates of androgens like androstenedione (B190577) and testosterone (B1683101). nih.gov

In numerous studies, deuterated steroids have been employed as internal standards in quantitative mass spectrometry-based assays. nih.govoup.comendocrine-abstracts.org The addition of a known amount of a deuterated version of the analyte of interest to a sample allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis. This has become a gold standard for the clinical and research measurement of steroid hormones, offering superior accuracy compared to older methods like radioimmunoassays. nih.govplos.org The use of deuterated steroids has thus been fundamental in establishing accurate reference ranges and understanding the hormonal imbalances in various disease states.

Overview of 4-Androstene-3,17-dione-19-d3 as a Key Research Probe

4-Androstene-3,17-dione, also known as androstenedione, is a pivotal intermediate in the biosynthesis of both androgens and estrogens. nih.govwikipedia.org It serves as the direct precursor to testosterone and estrone (B1671321). nih.govwikipedia.org The conversion of androstenedione to estrone is catalyzed by the enzyme aromatase (also known as cytochrome P450 19A1 or CYP19A1), a critical step in estrogen production. wikipedia.orgresearchgate.net

The deuterated analog, this compound, is specifically designed to probe the mechanism of the aromatase enzyme. The "19-d3" designation indicates that the three hydrogen atoms on the 19th carbon of the androstenedione molecule have been replaced by deuterium atoms. This specific labeling is significant because the 19-methyl group is the site of oxidative attack by aromatase during the conversion to estrone.

Research has shown that the aromatization process involves intermediates such as 19-hydroxy-4-androstene-3,17-dione and 19-oxo-4-androstene-3,17-dione. nih.govbiosynth.com By using this compound as a substrate, researchers can investigate the kinetic isotope effect at the 19-position, providing insights into the rate-limiting steps of the aromatase reaction. The altered mass of the substrate and its metabolites allows for clear differentiation and tracking via mass spectrometry, making it an invaluable tool for studying the intricate mechanism of this crucial enzyme. Understanding the function and inhibition of aromatase is of significant interest in the context of hormone-dependent cancers and other endocrine disorders. ontosight.airevvity.com

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-13-methyl-10-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFNILZOJDQLW-IBDDNMOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678681 | |

| Record name | (19,19,19-~2~H_3_)Androst-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71995-66-9 | |

| Record name | (19,19,19-~2~H_3_)Androst-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Androstene 3,17 Dione 19 D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation at the C-19 Position

The preparation of 19-d3-androst-4-ene-3,17-dione is a key synthetic challenge that requires precise control to achieve site-specific incorporation of deuterium. nih.gov The goal is to replace the three hydrogen atoms of the C-19 methyl group with deuterium atoms, yielding a product with a high degree of isotopic enrichment. Research has focused on developing efficient methods that avoid extensive purification steps, making the synthesis more practical for producing significant quantities. nih.gov

While various catalytic deuteration methods exist for organic molecules, the specific synthesis of 19-d3-androst-4-ene-3,17-dione often relies on using deuterated reagents in multi-step synthetic sequences rather than direct catalytic exchange on the final molecule. libretexts.orgresearchgate.net Direct catalytic deuteration of a complex steroid framework risks non-specific deuterium incorporation at various positions, particularly if unsaturation or other functional groups are present. researchgate.net

The synthesis of C-19 deuterium-labeled steroids like 4-androstenedione has been achieved through carefully designed reaction pathways. nih.gov The conditions are optimized to facilitate the convenient preparation of decigram quantities of the target compound using standard laboratory equipment. nih.gov The key is to build the deuterated methyl group from a suitable precursor using deuterium-donating reagents.

The synthesis of 19-d3-androst-4-ene-3,17-dione, along with its 19-d2 and 19-d1 analogues, has been successfully described. nih.gov The process is designed to minimize the need for tedious chromatographic separation and purification, which is a significant advantage for scaling up production. nih.gov

A common strategy involves starting with a precursor steroid that allows for the chemical manipulation of the C-10 position, where the C-19 methyl group is attached. The selection of the appropriate starting material is critical for the success of the synthesis. The reaction conditions are then tailored to introduce the deuterium atoms specifically at the C-19 position.

The table below outlines a general synthetic approach based on published research.

| Step | Description | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Functionalization of Precursor | Starting with a suitable steroid precursor (e.g., an estrane (B1239764) derivative). | To create a reactive site for the introduction of the deuterated methyl group. |

| 2 | Introduction of Deuterated Carbon | Reaction with a deuterated methylating agent (e.g., CD3MgI). | To form the C-19 methyl group with three deuterium atoms. |

| 3 | Structural Reformation | A series of reactions to reconstruct the A and B rings of the androstane (B1237026) skeleton. | To yield the final 4-ene-3-one structure. |

| 4 | Work-up and Purification | Non-chromatographic work-up procedures. | To isolate the final product in a convenient and efficient manner. nih.gov |

Analytical Characterization of Synthesized Deuterated Compounds for Isotopic Purity

After synthesis, it is essential to confirm the structure and determine the isotopic purity of the deuterated compound. This ensures that the label is correctly positioned and that the enrichment is sufficient for its intended application, such as in isotope dilution mass spectrometry. sigmaaldrich.com Several analytical techniques are employed for this characterization.

Mass Spectrometry (MS) is a primary tool for analyzing deuterated steroids. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight and fragmentation patterns of the synthesized compound. nih.govnih.gov The mass shift corresponding to the number of incorporated deuterium atoms provides direct evidence of successful labeling. High-resolution mass spectrometry can further confirm the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. While ¹H NMR can show the disappearance of the signal corresponding to the C-19 protons, ²H (Deuterium) NMR can be used to directly observe the deuterium signal, confirming its location in the molecule. nih.gov

Infrared (IR) Spectroscopy can also provide evidence of deuteration by showing the characteristic C-D bond stretching frequencies, which differ from C-H bond frequencies. nih.gov

The combination of these methods provides a comprehensive characterization of the synthesized 4-Androstene-3,17-dione-19-d3, verifying its structure and confirming high isotopic purity. nih.govdshs-koeln.de

| Analytical Method | Purpose | Typical Observation for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic enrichment. nih.gov | Observation of a molecular ion peak shifted by +3 m/z units compared to the unlabeled compound. |

| Nuclear Magnetic Resonance (NMR) | Confirm the site of deuteration. nih.gov | Absence of the C-19 methyl proton signal in ¹H NMR spectra. |

| Infrared (IR) Spectroscopy | Detect C-D bonds. nih.gov | Presence of absorption bands corresponding to C-D stretching vibrations. |

Applications in Steroid Biochemistry and Metabolic Pathway Research

Elucidation of Steroidogenic Pathway Intermediates and Fluxes

Stable isotope labeling with compounds like 4-Androstene-3,17-dione-19-d3 is a fundamental technique for mapping the complex network of steroid biosynthesis. It allows for the precise tracking of metabolic conversion without the use of radioactive materials.

4-Androstene-3,17-dione is a central precursor in the synthesis of both androgens and estrogens. wikipedia.orgnih.gov It can be converted to testosterone (B1683101) by the enzyme 17β-hydroxysteroid dehydrogenase or serve as a substrate for aromatase to produce estrone (B1671321). wikipedia.orgmdpi.com By introducing this compound into a biological system, researchers can use mass spectrometry to follow the appearance of the deuterium (B1214612) label in downstream metabolites like testosterone. This allows for the unambiguous identification of metabolic pathways and the quantification of conversion rates between different steroids, confirming the precursor-product relationship in the androgenic pathway. nih.govnih.gov The deuterium label at the C-19 position does not interfere with the conversion to testosterone at C-17, making it an effective tracer for this specific branch of steroidogenesis.

The conversion of androgens to estrogens, a process known as aromatization, is catalyzed by the enzyme aromatase (cytochrome P450 19A1). acs.org This reaction is a critical step in maintaining hormonal balance and involves the oxidative removal of the C-19 methyl group of 4-androstenedione to form estrone. semanticscholar.org The use of this compound is instrumental in studying this mechanism. The deuterium atoms at the C-19 position act as a probe, allowing scientists to confirm that this specific carbon group is targeted and eliminated during the formation of the estrogen's aromatic A-ring. cdnsciencepub.comcdnsciencepub.com Studies using this labeled substrate have helped to elucidate the multi-step nature of the aromatization reaction. semanticscholar.org

Steroid metabolism is not always a linear process; a single precursor can be shunted into various competing pathways. The aromatase reaction itself is considered "distributive," meaning that the reaction intermediates, 19-hydroxyandrostenedione and 19-oxoandrostenedione, can be released from the enzyme before the final aromatization step is completed. semanticscholar.orgnih.govnih.gov These released intermediates can then re-enter the reaction or be metabolized through other pathways. Using this compound allows researchers to trace and quantify the flow, or flux, of the steroid through these different branches. By measuring the relative amounts of the deuterated intermediates and the final product, estrone, a clearer picture of the precursor-product relationships within this complex network can be established. nih.govmdpi.com

Enzymatic Reaction Mechanism and Kinetic Isotope Effect (KIE) Studies

The deuterium label in this compound is particularly valuable for probing the specific chemical steps of enzyme-catalyzed reactions and for quantifying the impact of isotope substitution on reaction rates.

| Substrate | Kinetic Isotope Effect (kH/kD) | Reference |

|---|---|---|

| 19-d1-Androstenedione | 2.3 | cdnsciencepub.comcdnsciencepub.com |

| 19,19,19-d3-Androstenedione | 3.2 | cdnsciencepub.comcdnsciencepub.com |

Characterization of Steroidogenic Enzyme Specificity and Efficiency with Labeled Substrates

The study of steroidogenic enzymes, which are crucial for the biosynthesis of all steroid hormones, is significantly enhanced by the use of isotopically labeled substrates like this compound. nih.govoup.com This compound acts as a tracer, allowing researchers to meticulously follow its conversion into various other steroids. The deuterium atoms on the C-19 methyl group serve as a stable, heavy isotopic tag that can be readily detected and quantified using mass spectrometry.

When this compound is introduced into an in vitro system containing a purified steroidogenic enzyme or into cell cultures expressing specific enzymes, the metabolic products retain the deuterium label. This enables the precise identification and quantification of the resulting hormones, such as testosterone or estrone. nih.govnih.gov For example, in studies of aromatase, which converts androgens to estrogens, using this labeled substrate allows for a clear analysis of the formation of deuterated estrone. Similarly, the activity of 17β-hydroxysteroid dehydrogenase can be assessed by measuring the production of deuterated testosterone. mdpi.comresearchgate.net This methodology is invaluable for determining the substrate specificity of different enzyme isoforms and for calculating kinetic parameters like reaction rates and conversion efficiency, providing deep insights into the regulation of steroid hormone production. nih.govresearchgate.net

Table 1: Enzymatic Conversion of this compound

| Enzyme | Action | Expected Deuterated Product |

|---|---|---|

| Aromatase (CYP19A1) | Aromatization of A-ring | Estrone-19-d3 |

| 17β-Hydroxysteroid dehydrogenase (17β-HSD) | Reduction of 17-keto group | Testosterone-19-d3 |

| 5α-Reductase | Reduction of A-ring double bond | 5α-Androstanedione-19-d3 |

Microbial Biotransformations of Steroidal Compounds

Microbial systems offer a versatile and cost-effective platform for producing novel steroid derivatives that are challenging to create through conventional chemical synthesis. nih.govspringernature.comdavidmoore.org.uk These biotransformations are exploited for the large-scale production of key steroid intermediates. nih.govspringernature.com

Investigation of Novel Steroid Modifications by Microbial Systems

The use of this compound is instrumental in exploring the vast catalytic potential of microorganisms for steroid modification. When this deuterated substrate is introduced into cultures of various bacteria or fungi, such as species of Aspergillus or Fusarium, it undergoes a range of biotransformations. nih.govnih.gov These reactions can include hydroxylations at various positions, dehydrogenation to introduce new double bonds, and reductions of ketone groups. nih.govwalshmedicalmedia.com

By analyzing the fermentation products with mass spectrometry, scientists can identify novel metabolites that have retained the deuterium label. This process confirms that the new compounds are direct derivatives of the administered substrate and helps to elucidate the specific enzymatic pathways operating within the microorganism. nih.gov This approach has led to the discovery of microbes capable of performing highly specific and valuable steroid modifications. researchfloor.org

Deuterium-Labeled Substrates in Microbial Fermentation Research

In the context of microbial fermentation, deuterium-labeled substrates like this compound serve as essential tools for process optimization and metabolic research. nih.gov The stable isotope label allows for the clear differentiation between the metabolites produced from the exogenous substrate and any endogenous steroids that may be present in the microbial culture.

This distinction is critical for accurately quantifying the yield and efficiency of the biotransformation process. mdpi.com Researchers can track the flow of the deuterated substrate through various metabolic pathways, helping to identify potential bottlenecks and optimize fermentation conditions (e.g., pH, temperature, nutrient composition) to maximize the production of the desired steroid product, such as Androsta-1,4-diene-3,17-dione (ADD), a key intermediate in pharmaceutical synthesis. nih.govdntb.gov.ua

Table 2: Examples of Microbial Transformations of 4-Androstene-3,17-dione

| Microorganism | Transformation Reaction | Resulting Product from 4-AD |

|---|---|---|

| Arthrobacter simplex | Δ1-Dehydrogenation | Androsta-1,4-diene-3,17-dione (ADD) nih.gov |

| Aspergillus sp. | 11α-Hydroxylation | 11α-hydroxy-AD nih.gov |

| Fusarium oxysporum | 14α-Hydroxylation | 14α-hydroxy-AD nih.gov |

| Fusarium fujikuroi | 17-Keto Reduction | Testosterone nih.gov |

Receptor-Ligand Interaction Studies Using Deuterated Steroids

Understanding how steroid hormones interact with their specific nuclear receptors is fundamental to endocrinology. glowm.comproteopedia.org Deuterated steroids provide a high-precision tool for these investigations.

Analysis of Steroid Hormone Receptor Binding Affinity

The binding affinity of a hormone to its receptor dictates its biological potency. nih.gov Competitive binding assays are a standard method for determining this affinity. nih.gov In these assays, a labeled ligand competes with an unlabeled test compound for binding to a specific receptor, such as the androgen receptor (AR) or estrogen receptor (ER). nih.gov

While radioactive labels have traditionally been used, stable isotope-labeled compounds like this compound (or its more active metabolites like testosterone-19-d3) are increasingly used as internal standards in assays analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated steroid has virtually identical physicochemical properties and binding affinity to its unlabeled counterpart but is distinguishable by its higher mass. nih.gov This allows for precise and accurate quantification of the amount of unlabeled steroid bound to the receptor, leading to reliable calculations of binding affinity constants (e.g., Kᵢ or Kₔ). This is particularly relevant for studying the binding of androstenedione's metabolites, testosterone and dihydrotestosterone (B1667394) (DHT), to the androgen receptor. nih.govresearchgate.net

Table 3: Relative Binding Affinities of Key Steroids to Hormone Receptors

| Steroid | Binding Affinity to Estrogen Receptor (ER) | Binding Affinity to Androgen Receptor (AR) |

|---|---|---|

| Estradiol (E2) | High | Low nih.gov |

| Dihydrotestosterone (DHT) | Low | High nih.gov |

| Testosterone (T) | Low | Moderate nih.gov |

| Androst-5-ene-3β,17β-diol (ADIOL) | Moderate | Low nih.gov |

Advanced Analytical Methodologies Utilizing 4 Androstene 3,17 Dione 19 D3

Mass Spectrometry-Based Quantitative and Qualitative Analysis

Mass spectrometry (MS), coupled with chromatographic separation techniques, offers unparalleled sensitivity and specificity for steroid profiling. tandfonline.comnih.gov In this context, 4-Androstene-3,17-dione-19-d3 is indispensable for achieving reliable and reproducible results.

LC-MS/MS is a powerful technique for quantifying steroids in complex biological matrices like serum and plasma. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to the accuracy of these methods. nih.govresearchgate.net In a typical LC-MS/MS workflow, the internal standard is added to the sample at a known concentration before any processing steps. lcms.cz The sample is then extracted, and the analytes are separated chromatographically before detection by the mass spectrometer.

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the analyte and the internal standard is selected and fragmented to produce a characteristic product ion. nih.gov The ratio of the analyte's response to the internal standard's response is used to calculate the analyte's concentration, correcting for matrix effects and variations during sample preparation. nih.govresearchgate.net This approach provides high sensitivity, with lower limits of quantification (LLOQ) often reaching the low picogram-per-milliliter (pg/mL) range. thermofisher.cn For instance, a validated method for androstenedione (B190577) in human serum using a related labeled standard achieved an LLOQ of 0.05 ng/mL. nih.gov

Table 1: Example LC-MS/MS Parameters for Androstenedione Analysis

| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ Example | Reference |

|---|---|---|---|---|---|

| 4-Androstene-3,17-dione | 13C3-Androstenedione* | 287.2 | 97.1 | 0.05 ng/mL | nih.govresearchgate.net |

| 4-Androstene-3,17-dione | This compound | 290.2 | 112.1 | ~1 pg/mL | thermofisher.cn |

*Note: While the specific d3 standard is discussed, parameters from methods using other isotopically labeled standards like 13C3 are also illustrative of the technique's capabilities.

GC-MS has long been a reference method for comprehensive steroid profiling. mdpi.com Due to the low volatility of steroids, a chemical derivatization step is required prior to analysis to improve their chromatographic behavior and mass spectrometric properties. nih.govrestek.com Common derivatization procedures involve oximation of keto-groups followed by silylation of hydroxyl groups. mdpi.com

In this methodology, this compound is used as an internal standard to quantify endogenous androstenedione. nih.govnih.gov After derivatization, the analyte and the internal standard are separated on a capillary GC column and detected by the mass spectrometer, often in selected-ion monitoring (SIM) mode. nih.govnih.gov This involves monitoring specific mass-to-charge ratio (m/z) fragments that are characteristic of the derivatized steroid. For example, in one method, the heptafluorobutyryl derivative of androstenedione was monitored at m/z 482, while its d3-labeled internal standard was monitored at m/z 485. nih.gov The 3-dalton mass difference confirms the presence of the three deuterium (B1214612) atoms and allows for precise quantification. nih.gov

Table 2: Example GC-MS Parameters for Derivatized Androstenedione

| Analyte/Standard | Derivative | Monitored Ion (m/z) | Reference |

|---|---|---|---|

| Androstenedione | Heptafluorobutyryl | 482 | nih.gov |

| [19,19,19-2H3]Androstenedione | Heptafluorobutyryl | 485 | nih.gov |

| Androstenedione | Pentafluoropropionic | - | nih.gov |

| Androstenedione | Trimethylsilyl (TMS) enol-ether | - | dshs-koeln.de |

Note: Specific m/z values depend heavily on the derivatization agent used. The table illustrates the principle of monitoring distinct ions for the analyte and its deuterated standard.

The analysis of steroids is often complicated by the existence of numerous isomers, which have the same mass and can be difficult to separate chromatographically. bohrium.comtofwerk.com High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which can help differentiate compounds, but it cannot distinguish between isomers. Ion Mobility-Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of the ion as it drifts through a gas-filled tube under an electric field. nih.govresearchgate.net

This gas-phase separation technique is particularly powerful for resolving steroid isomers that are challenging to separate by chromatography alone. bohrium.comnih.gov While specific studies detailing the use of this compound in IM-MS are limited, the principles of its application are clear. As an internal standard, it would co-separate with the unlabeled androstenedione, and its distinct mass would allow for its use in quantification while the ion mobility separation ensures that the measurement is free from interference from other isomers. nih.gov This combination of techniques (e.g., LC-IM-MS) enhances the confidence of identification and the accuracy of quantification in complex steroid profiles. acs.org

Understanding the fragmentation pathways of an analyte and its labeled standard is crucial for developing robust MS methods and for structural elucidation. wvu.edu The fragmentation of androstenedione in electron ionization (EI) or collision-induced dissociation (CID) produces a characteristic pattern of fragment ions. swgdrug.orgnist.gov

When this compound is fragmented, any fragment ion that retains the C-19 methyl group will exhibit a mass shift of +3 Da compared to the corresponding fragment from the unlabeled compound. This predictable mass shift is a powerful tool for confirming the identity of fragment ions and elucidating the fragmentation mechanism. researchgate.net For example, if a major fragment ion of androstenedione appears at m/z 244, the corresponding fragment from the d3-labeled standard would be expected at m/z 247 if it contains the C-19 position. This information confirms the origin of the fragment within the molecule's structure and validates the standard's identity and labeling position.

Stable Isotope Dilution Assays (SIDA) in Steroid Research

Stable Isotope Dilution Assays (SIDA) are the cornerstone of quantitative steroid research, providing the highest level of accuracy and precision. nih.govnih.gov The fundamental principle is the use of a stable isotope-labeled version of the analyte as an internal standard.

The development of a reliable SIDA requires careful validation to ensure the method is fit for its intended purpose. unito.it this compound is an ideal internal standard because its high isotopic purity means that complex corrections for isotopic contributions are generally not necessary. nih.govnih.gov

Method validation involves assessing several key parameters to demonstrate the method's performance. These parameters include linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), and recovery. nih.govresearchgate.netunito.it For example, a GC-MS method for androstenedione using a d3-labeled standard demonstrated excellent linearity and reproducibility, with inter-assay relative standard deviations of less than 5.3%. nih.govresearchgate.net Similarly, an LC-MS/MS method reported accuracy between 91-105% and imprecision (a measure of variability) of less than 5.2% at low concentrations. nih.govresearchgate.net The successful validation of these methods underscores the reliability and robustness that internal standards like this compound bring to steroid analysis.

Table 3: Typical Validation Parameters for SIDA Methods in Steroid Analysis

| Parameter | Typical Acceptance Criteria | Example Finding | Reference |

|---|---|---|---|

| Linearity (r) | > 0.99 | r = 0.9998 | nih.gov |

| Accuracy (% Recovery) | 85-115% | 91-105% | nih.govresearchgate.net |

| Precision (RSD/CV %) | < 15% | Inter-assay RSD < 5.3% | nih.govresearchgate.net |

| Imprecision (CV %) | < 15% | < 5.2% at 0.05 ng/mL | nih.govresearchgate.net |

Theoretical and Computational Approaches in Deuterated Steroid Research

Computational Modeling of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a foundational concept in physical organic chemistry used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. Computational modeling plays a crucial role in predicting and interpreting these effects. When deuterium (B1214612) is substituted for hydrogen at a position involved in a rate-determining bond-breaking step, a primary KIE is observed, leading to a slower reaction rate.

In the case of 4-Androstene-3,17-dione-19-d3, the deuterium atoms are located on the C-19 methyl group. This position is critical for the aromatization process, which converts androgens to estrogens, a reaction catalyzed by the enzyme aromatase (CYP19A1). The oxidative removal of the C-19 group is a key part of this transformation.

| Deuterated Compound | Isotope Effect (kH/kD) | Interpretation |

|---|---|---|

| 19-d1-Androst-4-ene-3,17-dione | 2.3 | Indicates C-H bond cleavage at C-19 is involved in a rate-limiting step. cdnsciencepub.com |

| 19,19,19-d3-Androst-4-ene-3,17-dione | 3.2 | Strongly suggests that oxidation at C-19 is a rate-limiting reaction of the biosynthetic sequence. cdnsciencepub.com |

Mechanistic Hypotheses Derived from Deuterium Labeling Studies

Deuterium labeling is a powerful experimental technique for formulating and testing mechanistic hypotheses in enzymology. The synthesis of specifically labeled compounds like 19-d3-androst-4-ene-3,17-dione allows researchers to trace the fate of atoms through complex biochemical transformations and to identify which chemical bonds are broken or formed during rate-limiting steps. nih.gov

The significant KIE observed for the removal of the C-19 group from this compound provides strong evidence for the mechanism of the aromatase enzyme. cdnsciencepub.com The aromatization process is known to involve three successive oxidation steps at the C-19 methyl group. The large KIE supports a hypothesis where the initial hydroxylation at C-19, involving the cleavage of a C-H bond, is a primary rate-determining step for the entire catalytic cycle.

This finding allows for the refinement of the proposed reaction mechanism:

Step 1 (Rate-Limiting): The enzyme catalyzes the hydroxylation of the C-19 methyl group, breaking a C-H bond. The observed KIE of 3.2 for the 19-d3 compound directly probes this step. cdnsciencepub.com

Subsequent Steps: The 19-hydroxy intermediate is further oxidized to a 19-aldehyde and then to a formic acid equivalent, which is subsequently eliminated to generate the aromatic A-ring characteristic of estrogens.

The inertness of the deuterium label at the C-19 position to normal chemical exchange processes makes it an excellent tool for these studies, which often employ mass spectrometry to analyze the metabolic products. nih.gov

In Silico Prediction of Metabolic Fate of Deuterated Steroids

In silico—or computational—approaches are increasingly used to predict the pharmacological and metabolic fate of drug candidates and other bioactive molecules. mdpi.comnih.gov These methods can model everything from receptor binding to enzymatic metabolism, providing valuable insights before costly and time-consuming laboratory experiments are conducted.

For deuterated steroids like this compound, in silico tools can be used to predict how the isotopic substitution will affect its metabolic profile. While specific in silico studies on the metabolic fate of this particular deuterated compound are not widely published, the methodologies are well-established.

Molecular Docking and Enzyme-Substrate Modeling: Computational models can simulate the docking of this compound into the active site of metabolic enzymes like aromatase or various hydroxysteroid dehydrogenases. These models can predict whether the increased mass and slightly altered vibrational modes of the C-D bonds compared to C-H bonds affect the compound's binding affinity or its orientation within the active site. Such alterations could potentially shift the metabolic pathway towards alternative products. For example, in silico molecular modeling has been effectively used to explore the interactions between various steroids and the androgen receptor, demonstrating the power of these techniques to understand structure-activity relationships at the molecular level. nih.gov

Pharmacokinetic Modeling: The knowledge of kinetic isotope effects can be integrated into broader pharmacokinetic models. nih.gov For instance, the slower rate of aromatization predicted for this compound would mean that, relative to its non-deuterated counterpart, more of the compound might be available for other metabolic pathways, such as reduction at the 3- or 17-positions. Computational tools like the PASS (Prediction of Activity Spectra for Substances) program, which predicts a wide range of biological activities based on chemical structure, can be adapted to forecast potential metabolic transformations. mdpi.comnih.gov

| In Silico Method | Predicted Parameter for this compound | Potential Outcome |

|---|---|---|

| Molecular Docking | Binding affinity and orientation in enzyme active sites (e.g., Aromatase, 17β-HSD) | Changes in binding could alter substrate preference and the ratio of metabolic products. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Activation energy for C-D bond cleavage | Quantitative prediction of the kinetic isotope effect for specific enzymatic reactions. |

| Pharmacokinetic (PK) Modeling | Systemic clearance and metabolite formation rates | Prediction of how deuteration impacts the overall in vivo exposure and metabolic profile of the steroid. nih.gov |

By combining these computational approaches, researchers can build a comprehensive, predictive model of how deuteration at the C-19 position alters the metabolic fate of 4-Androstene-3,17-dione, guiding further experimental investigation into steroid biosynthesis and metabolism.

Future Research Directions and Emerging Applications

Integration of 4-Androstene-3,17-dione-19-d3 in Multi-Omics Research

The true potential of this compound lies in its application within a multi-omics framework, allowing researchers to build a comprehensive picture of steroid influence from the genetic to the metabolic level. By introducing the deuterated tracer into a biological system, its journey and impact can be monitored across different "omic" layers.

Metabolomics: This is the most direct application, where techniques like mass spectrometry track the conversion of this compound into its various downstream metabolites. This provides a precise, quantitative map of active steroidogenic pathways.

Transcriptomics: Changes in steroid concentrations, as traced by the deuterated compound, can be correlated with shifts in gene expression. For instance, researchers can identify which genes involved in steroid synthesis, signaling, or catabolism are upregulated or downregulated in response to fluctuations in androstenedione (B190577) levels.

Proteomics: Following transcriptomic analysis, proteomics can confirm whether changes in gene expression translate to altered levels of functional proteins. This could involve quantifying enzymes responsible for steroid conversion or the receptors that mediate the steroid's biological effects.

Lipidomics: Given the close relationship between steroid and lipid metabolism, tracing the influence of androstenedione on the lipid profile can reveal crucial interactions. nih.gov Dysregulation in cholesterol and phospholipid pathways has been observed in various diseases, and tracers can help elucidate the specific role of androgens in these processes. nih.gov

By integrating these datasets, researchers can construct a holistic model of steroid action. For example, a study could use this compound to show how an increase in androstenedione flux (metabolomics) leads to altered expression of specific genes (transcriptomics) and their corresponding proteins (proteomics), ultimately resulting in a modified cellular lipid profile (lipidomics). This integrated approach is critical for understanding complex endocrine disorders like polycystic ovary syndrome (PCOS) or hormone-dependent cancers. nih.gov

| Omic Layer | Role of this compound | Potential Insights |

| Metabolomics | Acts as a tracer to follow metabolic pathways and quantify metabolite flux. | Direct measurement of steroid conversion rates and identification of active pathways. |

| Transcriptomics | Serves as a biological probe to stimulate changes in gene expression. | Identification of steroid-responsive genes and regulatory networks. |

| Proteomics | Helps correlate metabolite levels with the abundance of key enzymes and receptors. | Validation of gene expression data and understanding of functional protein changes. |

| Lipidomics | Enables investigation of the downstream effects of steroid metabolism on cellular lipid profiles. | Elucidation of crosstalk between steroid and lipid metabolism in health and disease. nih.gov |

Development of Advanced Isotopic Tracing Models for Complex Biological Systems

The use of stable isotope-labeled steroids is evolving from simple clearance rate measurements to highly sophisticated dynamic models of metabolism. nih.gov this compound is an ideal candidate for these next-generation tracing studies due to the stability of the deuterium (B1214612) label on the C-19 methyl group, which is not typically subject to chemical exchange. nih.gov

Future models will move beyond static measurements to capture the dynamics of steroid flux in vivo. This involves time-course studies where the appearance and disappearance of the labeled steroid and its metabolites are monitored after a bolus infusion. The resulting data can be used to develop multi-compartment models that describe the rates of production, interconversion, and elimination of steroids in different tissues. Such models are invaluable for understanding how diseases or therapeutic interventions alter the entire steroidogenic network.

A particularly promising frontier is the use of imaging mass spectrometry, such as Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS). nih.gov This technology can detect the isotopic composition of molecules at a subcellular level. nih.gov By administering this compound, researchers could potentially visualize its uptake and conversion within specific organelles of target cells, such as the endoplasmic reticulum and mitochondria. This would provide unprecedented spatial and temporal resolution of steroid metabolism, revealing functional information about individual cells in their natural microenvironment. nih.gov

Novel Research Applications in Steroidomics and Metabolomics

In the specialized fields of steroidomics and metabolomics, this compound is enabling new avenues of research with high precision and reliability.

One of the most critical applications is its use as an internal standard in isotope dilution mass spectrometry (IDMS). sigmaaldrich.com By adding a known amount of this compound to a biological sample (like plasma or urine), the endogenous, unlabeled androstenedione can be quantified with exceptional accuracy. nih.govsigmaaldrich.com This method corrects for sample loss during extraction and variability in instrument response, making it the gold standard for clinical and research applications. This approach is crucial for accurately diagnosing and monitoring endocrine disorders characterized by androgen excess, such as hirsutism and PCOS. nih.govnih.gov

Furthermore, the compound is instrumental in dissecting complex metabolic pathways. Androstenedione is a key metabolic crossroads, serving as the immediate precursor to both testosterone (B1683101) and estrone (B1671321). mdpi.combio-rad.com Using this compound, researchers can trace its fate down these two divergent pathways simultaneously. This allows for the precise measurement of the activity of key enzymes like 17β-hydroxysteroid dehydrogenase and aromatase, providing insights into the regulation of androgen and estrogen balance.

| Research Application | Technique Used | Specific Advantage of this compound |

| Quantitative Steroid Profiling | Isotope Dilution Mass Spectrometry (GC-MS, LC-MS/MS) | Serves as a perfect internal standard for highly accurate and precise quantification of endogenous androstenedione. nih.govsigmaaldrich.com |

| Metabolic Flux Analysis | Stable Isotope Tracer Studies | Allows for simultaneous tracing of steroid conversion to both androgens (testosterone) and estrogens (estrone), quantifying pathway flux. bio-rad.com |

| Enzyme Activity Assays | In vivo or in vitro tracer experiments | Enables precise measurement of the activity of key steroidogenic enzymes by tracking the formation of labeled products. |

| Subcellular Metabolism Imaging | Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Potential to visualize the localization of androstenedione and its metabolites within specific cellular compartments. nih.gov |

Q & A

Q. How should researchers align their use of this compound with existing theoretical models of androgen receptor (AR) signaling?

- Methodological Answer : Link experimental outcomes to allosteric modulation theories or ligand-receptor conformational change models. For example, deuterium-induced changes in binding kinetics can test hypotheses about AR activation entropy. Use molecular docking simulations to predict deuterium’s impact on binding affinity and compare with empirical SPR data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.